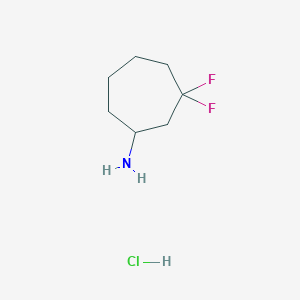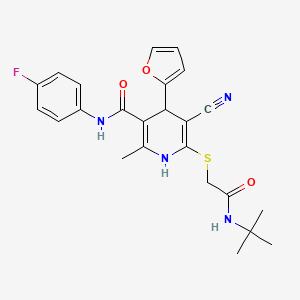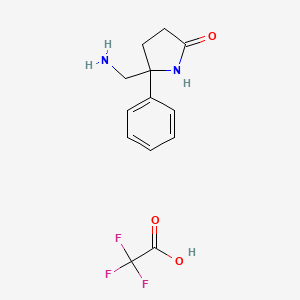![molecular formula C16H14N4O3S B2370696 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile CAS No. 2097930-75-9](/img/structure/B2370696.png)
2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Studies
- Patel and Agravat (2009) synthesized 2-(p-Acetylaminobenzenesulfonylamido)-substituted benzothiazoles and their derivatives for antimicrobial activity. They utilized pyridine and Ac2O to form electrophilic N-acetyl- pyridinium complexes, essential for the condensation process, yielding compounds with significant antibacterial properties (Patel & Agravat, 2009).
Synthesis and Reactivity Studies
- Tarasov et al. (2002) synthesized 3-(4-Oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride and explored its reactivity with various amines, including piperidine, to produce corresponding sulfonamides. This research provides insights into the reactivity of functional groups in similar compounds (Tarasov et al., 2002).
Synthesis and Effects on Learning and Memory
- Li Ming-zhu (2012) investigated the synthesis of 2-(4-(4-benzyl-substituted) piperazin-1-yl) ethyl 2-(1-(pyridin-2-yl) ethoxy) acetates and their effects on learning and memory facilitation in mice. This study highlights the potential cognitive effects of such compounds (Li Ming-zhu, 2012).
Crystal Structure Studies
- Kumara et al. (2017) conducted crystal structure studies and Hirshfeld surface analysis on novel piperazine derivatives. Their research provides valuable data on the structural properties of such compounds, which is crucial for understanding their behavior and potential applications (Kumara et al., 2017).
Oxidative Coupling Studies
- El-Abadelah et al. (2018) explored the oxidative coupling of alkanones with 3-(pyridin-2-yl)-4,5-dihydro-1,2,4-triazin-6(1H)-one coordinated to palladium(II). This study sheds light on the potential of such compounds in catalysis and synthetic applications (El-Abadelah et al., 2018).
Antiproliferative Activity
- Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives and evaluated their antiproliferative effects against human cancer cell lines. This research is indicative of the potential therapeutic applications of such compounds in cancer treatment (Mallesha et al., 2012).
Zukünftige Richtungen
The future directions for the study of “2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could potentially lead to the discovery of new applications for this compound .
Wirkmechanismus
Target of Action
Similar compounds have been shown to targetMycobacterium tuberculosis H37Ra , suggesting that this compound may also target bacterial cells.
Mode of Action
It’s known that similar compounds inhibit microtubule synthesis . This suggests that 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile may interact with its targets by inhibiting essential cellular processes, leading to the death of the target cells.
Biochemical Pathways
It’s known that similar compounds can inhibit the synthesis of microtubules , which are essential components of the cell’s cytoskeleton. This suggests that the compound may disrupt cellular structure and function, leading to cell death.
Pharmacokinetics
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra with 50% inhibitory concentrations (ic50) ranging from 135 to 218 μM . This suggests that the compound may have good bioavailability and can effectively reach its target cells.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . This suggests that the compound may effectively inhibit the growth of these bacteria, leading to their death.
Action Environment
It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances . Therefore, these factors may also influence the action of 2-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzonitrile.
Eigenschaften
IUPAC Name |
2-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c17-10-13-4-1-2-6-15(13)24(22,23)19-8-9-20(16(21)12-19)14-5-3-7-18-11-14/h1-7,11H,8-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUSYPLWWAZSHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC=C2C#N)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Piperidin-4-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2370613.png)

![4-[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2370618.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2370622.png)

![2-[(3-Bromophenyl)methyl]piperidine](/img/structure/B2370624.png)
![Sodium 3-[(diphenylmethyl)carbamoyl]propanoate](/img/structure/B2370625.png)

![N-(4-acetylphenyl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2370631.png)



